molecular formula C15H11F3O2 B6407103 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261585-65-2

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407103
CAS RN: 1261585-65-2
M. Wt: 280.24 g/mol
InChI Key: DVFIDFNFHJATNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid, 95% (2M3TFPBA95%) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 166-168°C. The compound has been studied for its use in the synthesis of various compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2M3TFPBA95% is not well understood. However, it is believed that the compound acts as an acylating agent, forming a covalent bond between the carboxylic acid group of the molecule and an electron-rich aromatic ring. This covalent bond is then broken, releasing the aromatic ring and forming a new molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2M3TFPBA95% are not well understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of enzymes involved in the breakdown of fatty acids, the inhibition of histamine release, and the inhibition of prostaglandin synthesis.

Advantages and Limitations for Lab Experiments

2M3TFPBA95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. Additionally, it is a stable compound and is not easily degraded by heat or light. However, it is important to note that the compound is toxic and may cause skin irritation if it comes into contact with the skin.

Future Directions

There are a variety of potential future directions for the use of 2M3TFPBA95%. For example, further research could be conducted to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could explore the potential applications of the compound in drug synthesis, agrochemicals, and other organic compounds. Finally, further research could explore the potential advantages and limitations of using the compound in lab experiments.

Synthesis Methods

2M3TFPBA95% can be synthesized using a variety of methods, including the Friedel-Crafts acylation of trifluoromethylbenzene with 2-methylbenzoic acid in the presence of aluminum chloride. This method yields a product with a purity of 95%.

Scientific Research Applications

2M3TFPBA95% is widely used in scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a variety of other compounds, including polymers, dyes, and catalysts.

properties

IUPAC Name

2-methyl-3-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-12(6-3-7-13(9)14(19)20)10-4-2-5-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFIDFNFHJATNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691139
Record name 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261585-65-2
Record name 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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